Bis-PEG3-sulfonic acid

PROTAC Linker ADC Conjugation Hydrophilic Spacer

Select Bis-PEG3-sulfonic acid for optimal PROTAC & ADC development. Its discrete PEG3 spacer ensures precise spatial separation, while terminal sulfonate groups confer superior aqueous solubility and reduced non-specific protein adsorption—critical for preventing payload aggregation. Unlike viscous liquid Bis-PEG4-sulfonic acid, this solid powder enables accurate small-scale aliquoting, minimizing waste and maximizing reproducibility. For R&D requiring a high-purity, anti-fouling homobifunctional linker in purely aqueous buffers, this is the definitive PEG3-sulfonic acid standard.

Molecular Formula C8H18O9S2
Molecular Weight 322.4 g/mol
Cat. No. B606175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG3-sulfonic acid
SynonymsBis-PEG3-sulfonic acid
Molecular FormulaC8H18O9S2
Molecular Weight322.4 g/mol
Structural Identifiers
InChIInChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14)
InChIKeyZBAMFIBUYBWIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bis-PEG3-sulfonic acid (CAS 255831-16-4): A Defined Hydrophilic PEG Linker for Bioconjugation and PROTAC Synthesis


Bis-PEG3-sulfonic acid (CAS: 255831-16-4) is a homobifunctional polyethylene glycol (PEG) linker characterized by a discrete triethylene glycol (PEG3) core flanked by two terminal sulfonic acid (-SO₃H) moieties . This compound is a member of the broader class of PEG-sulfonic acid linkers utilized extensively in bioconjugation and targeted protein degradation (PROTAC) applications. Its primary roles include serving as a hydrophilic spacer in antibody-drug conjugates (ADCs) and connecting ligands in proteolysis-targeting chimeras (PROTACs) [1]. The defined chain length and terminal sulfonate groups confer high aqueous solubility, a critical attribute for maintaining the stability and bioavailability of conjugated biomolecules [2].

Bis-PEG3-sulfonic acid: Why PEG Chain Length and Terminal Group Selection Are Critical for Conjugate Performance


Substituting Bis-PEG3-sulfonic acid with a generic PEG linker of a different length (e.g., Bis-PEG2-sulfonic acid or Bis-PEG4-sulfonic acid) or a different terminal chemistry (e.g., carboxylic acid) is not a trivial exchange. The PEG spacer length directly influences the solubility, hydrodynamic radius, and spatial separation of conjugated moieties, impacting critical parameters such as the drug-to-antibody ratio (DAR) and the propensity for aggregate formation in ADCs [1]. Furthermore, the strongly anionic sulfonic acid groups provide distinct advantages over neutral or carboxylic acid terminals, including enhanced aqueous solubility and reduced non-specific protein adsorption . The following evidence-based comparisons establish the quantifiable and qualitative differences that justify the specific selection of Bis-PEG3-sulfonic acid for particular research and development workflows.

Bis-PEG3-sulfonic acid: Quantitative Differentiation from Key Comparators in Solubility, Structure, and Application


Bis-PEG3-sulfonic acid vs. Bis-PEG2/PEG4 Analogs: The Impact of PEG3 Chain Length on Physicochemical Properties

The three-unit PEG (PEG3) spacer in Bis-PEG3-sulfonic acid provides a distinct spatial and solubility profile compared to its shorter (PEG2) and longer (PEG4) homologs. While all three are water-soluble, the molecular weight and calculated density differ, influencing the physical dimensions of the final conjugate. Quantitative comparison of the core PEG-sulfonic acid series reveals the systematic variation in molecular properties with chain length .

PROTAC Linker ADC Conjugation Hydrophilic Spacer

Bis-PEG3-sulfonic acid vs. Bis-PEG4-sulfonic acid: Comparative Solubility and Physical State

The physical state of a linker can significantly impact handling and formulation workflows. Vendor specifications indicate a key practical difference between the PEG3 and PEG4 analogs: Bis-PEG3-sulfonic acid is typically supplied as a solid powder or viscous liquid, whereas Bis-PEG4-sulfonic acid is consistently described as a 'Pale Yellow Oily Matter' . Both compounds are reported to be soluble in water, DMSO, and common organic solvents [1][2]. However, the PEG4 version may have slightly lower water solubility (<1 mg/mL) as indicated by a vendor's note suggesting its use in 'in vivo animal experiment dissolution formulas' for poorly soluble compounds [3].

Aqueous Solubility Formulation Physical State

Bis-PEG3-sulfonic acid vs. PEG-Carboxylic Acid Linkers: The Solubility and Conjugation Advantage of Sulfonates

While both sulfonic acid and carboxylic acid are common terminal groups for hydrophilic PEG linkers, the sulfonate (-SO₃⁻) group offers a significant advantage. It is strongly anionic and permanently charged across a broad pH range, conferring superior aqueous solubility and reducing non-specific protein adsorption compared to carboxylic acids (-COOH), which are only partially ionized at physiological pH. This is a class-level inference supported by the known properties of sulfonate-containing linkers [1]. For example, the closely related Bis-PEG4-sulfonic acid is explicitly described as having 'strong, permanently anionic sulfonates [which] impart low protein adsorption [and] excellent colloidal stability' . This contrasts with PEG-carboxylic acid linkers, which can exhibit higher non-specific binding and may require activation steps (e.g., with EDC/NHS) that are not always necessary with sulfonates for certain ionic conjugation strategies .

Bioconjugation Hydrophilicity Non-Specific Binding

Validated Use-Case: Bis-PEG3-sulfonic acid as a Designated PROTAC Linker Component

Bis-PEG3-sulfonic acid is explicitly cited across multiple vendor platforms and databases as a 'PEG-based PROTAC linker' [1]. This designation is not universal for all PEG-sulfonic acids, indicating that the PEG3 linker has been validated for this specific application. The linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the formation of a ternary complex that leads to selective protein degradation via the ubiquitin-proteasome system [1]. The use of a hydrophilic PEG3 spacer is critical for maintaining the solubility and bioavailability of the heterobifunctional PROTAC molecule, which often incorporates hydrophobic protein-binding ligands [2].

PROTAC Synthesis Targeted Protein Degradation E3 Ligase

Bis-PEG3-sulfonic acid: Recommended Application Scenarios Based on Evidence-Based Differentiation


PROTAC Development Requiring a Balanced, Hydrophilic Spacer

This is the primary and most validated application scenario for Bis-PEG3-sulfonic acid. Its designation as a 'PROTAC linker' across multiple chemical vendors confirms its utility in synthesizing heterobifunctional protein degraders . The PEG3 length provides a sufficient yet not excessive spatial separation between the E3 ligase ligand and the target protein ligand, while the sulfonate groups ensure the overall construct remains soluble enough for cellular assays. Researchers should prioritize Bis-PEG3-sulfonic acid when constructing PROTACs for targets where a standard, three-unit PEG linker is the established starting point for linker optimization.

Bioconjugation Workflows Demanding High Solubility and Low Non-Specific Binding

In applications such as antibody-drug conjugate (ADC) development or the creation of diagnostic probes, the strong, permanent negative charge of the sulfonate groups offers a distinct advantage over neutral or carboxylic acid-terminated PEGs . The sulfonate moiety enhances aqueous solubility, which is critical for preventing aggregation of the final conjugate, particularly when attaching hydrophobic payloads. Furthermore, its anti-fouling properties, inferred from the behavior of similar sulfonate-PEG linkers, help minimize non-specific protein adsorption, thereby improving the specificity and safety profile of the biologic . Bis-PEG3-sulfonic acid is the appropriate choice when conjugation is performed in purely aqueous buffers and minimal background interference is required.

Small-Scale Conjugation Research Preferring a Solid Reagent for Accurate Handling

For academic or early-stage industrial research involving small-scale synthesis (e.g., <100 mg), the physical form of the linker is a significant practical consideration. Unlike the longer-chain analog Bis-PEG4-sulfonic acid, which is an oily liquid, Bis-PEG3-sulfonic acid is typically a solid powder or a viscous liquid that can be managed more precisely . This facilitates accurate weighing and aliquoting, reducing material waste and improving experimental reproducibility. Researchers performing small-scale, high-value conjugations should select Bis-PEG3-sulfonic acid to minimize handling errors associated with viscous oils.

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